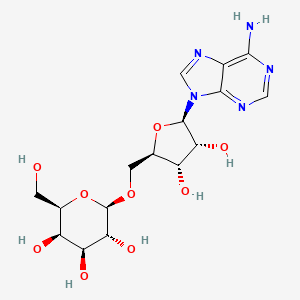
3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H10N4O. It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. The presence of amino and nitrile groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which forms the isoxazole ring . This reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently . Another method involves the use of microwave irradiation or ultrasonication to activate the reactants, which can lead to higher yields and shorter reaction times .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes involved in inflammatory processes, thereby reducing inflammation. The compound may also interact with neurotransmitter receptors in the brain, leading to anticonvulsant or antidepressant effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminoisoxazole: A structural isomer with similar biological activities.
5-Amino-3-methylisoxazole-4-carboxylic acid: Another isoxazole derivative with potential therapeutic applications.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
3-Amino-5-(3-aminopropyl)isoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitrile groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H10N4O |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
3-amino-5-(3-aminopropyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H10N4O/c8-3-1-2-6-5(4-9)7(10)11-12-6/h1-3,8H2,(H2,10,11) |
InChI-Schlüssel |
OMKMTSLMCNCUPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1=C(C(=NO1)N)C#N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)


![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)


![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)







